Cas no 65241-09-0 ({[(2-methoxy-10H-phenothiazin-10-yl)carbonyl]imino}diethane-2,1-diyl bis(ethylcarbamate))
![{[(2-methoxy-10H-phenothiazin-10-yl)carbonyl]imino}diethane-2,1-diyl bis(ethylcarbamate) structure](https://www.kuujia.com/scimg/cas/65241-09-0x500.png)
65241-09-0 structure
Product name:{[(2-methoxy-10H-phenothiazin-10-yl)carbonyl]imino}diethane-2,1-diyl bis(ethylcarbamate)
{[(2-methoxy-10H-phenothiazin-10-yl)carbonyl]imino}diethane-2,1-diyl bis(ethylcarbamate) Chemical and Physical Properties
Names and Identifiers
-
- {[(2-methoxy-10H-phenothiazin-10-yl)carbonyl]imino}diethane-2,1-diyl bis(ethylcarbamate)
- 2-[2-(ethylcarbamoyloxy)ethyl-(2-methoxyphenothiazine-10-carbonyl)amino]ethyl N-ethylcarbamate
- Bis(ethylcarbamic acid)2,2'-(2-methoxy-10H-phenothiazin-10-ylcarbonylimino)diethyl ester
- BRN 1196618
- DTXSID00215556
- 65241-09-0
- Carbamic acid, ethyl-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester
-
- Inchi: InChI=1S/C24H30N4O6S/c1-4-25-22(29)33-14-12-27(13-15-34-23(30)26-5-2)24(31)28-18-8-6-7-9-20(18)35-21-11-10-17(32-3)16-19(21)28/h6-11,16H,4-5,12-15H2,1-3H3,(H,25,29)(H,26,30)
- InChI Key: ZMHOQVMEDAJLJO-UHFFFAOYSA-N
- SMILES: CCNC(=O)OCCN(CCOC(=O)NCC)C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC
Computed Properties
- Exact Mass: 502.18860586g/mol
- Monoisotopic Mass: 502.18860586g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 690
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 135Ų
{[(2-methoxy-10H-phenothiazin-10-yl)carbonyl]imino}diethane-2,1-diyl bis(ethylcarbamate) Related Literature
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
65241-09-0 ({[(2-methoxy-10H-phenothiazin-10-yl)carbonyl]imino}diethane-2,1-diyl bis(ethylcarbamate)) Related Products
- 302936-03-4(2-2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene-2,3-dihydro-1H-indene-1,3-dione)
- 2228417-70-5(2-(2,2-dimethylthiolan-3-yl)-2-methylpropanenitrile)
- 1806836-01-0(4-Amino-5-bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine)
- 186393-28-2(1,2-Dichloro-3-methyl-4-nitrobenzene)
- 1805289-04-6(4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-carboxylic acid)
- 1361651-10-6(3,6-Bis(perchlorophenyl)picolinonitrile)
- 1420793-26-5(6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid)
- 887875-75-4(3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide)
- 898464-44-3(N'-(3-methylphenyl)-N-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}ethanediamide)
- 2828444-05-7((2-(Methoxycarbonyl)chroman-6-yl)boronic acid)
Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
CN Supplier
Bulk

Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
CN Supplier
Reagent

上海贤鼎生物科技有限公司
Gold Member
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
